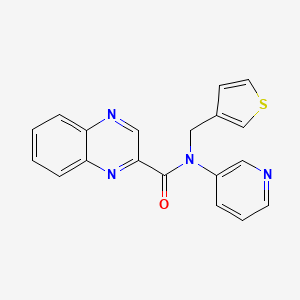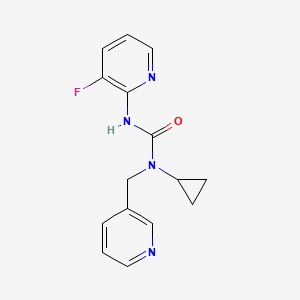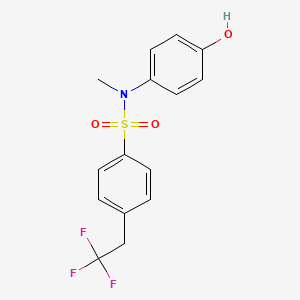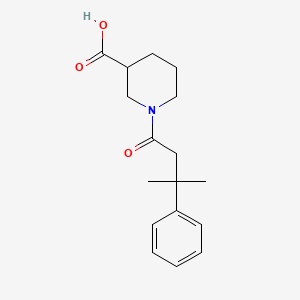![molecular formula C13H16N2O2S B7678712 1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole](/img/structure/B7678712.png)
1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole, also known as MRS1477, is a small molecule that has been extensively researched for its potential therapeutic applications. It belongs to the pyrazole class of compounds and has been shown to have a wide range of biological activities.
作用机制
The exact mechanism of action of 1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole is not fully understood. However, it has been shown to act as a selective antagonist of the P2Y14 receptor, which is a G protein-coupled receptor expressed in various tissues including the brain, immune system, and gastrointestinal tract. The P2Y14 receptor is involved in various physiological processes such as inflammation, pain, and immune response. By blocking the P2Y14 receptor, this compound can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and pain, improve motor function, and protect against neurodegeneration. It has also been shown to modulate immune response and inhibit cancer cell growth. However, the exact biochemical and physiological effects of this compound are still being studied.
实验室实验的优点和局限性
1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to using this compound in lab experiments. Its selectivity for the P2Y14 receptor may limit its use in studying other receptors or pathways. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for 1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole research. One direction is to further study its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to study its potential use in cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Overall, this compound has shown great potential for various therapeutic applications and further research is needed to fully realize its potential.
合成方法
The synthesis of 1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole involves several steps. The starting material is 4-methylsulfanylphenol, which is converted to 4-methylsulfanylphenylacetic acid through a series of reactions. The acid is then coupled with 2-bromoethylamine hydrobromide to form the intermediate, which is further reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to yield the final product, this compound. The overall yield of the synthesis is approximately 20%.
科学研究应用
1-Methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antinociceptive effects in various animal models. It has also been shown to have potential in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Additionally, this compound has been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
1-methyl-4-[2-(4-methylsulfanylphenoxy)ethoxy]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-15-10-12(9-14-15)17-8-7-16-11-3-5-13(18-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJASRPAELDSGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OCCOC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Pyrazin-2-yl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678639.png)


![4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678659.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7678669.png)
![N-[(4-chlorothiophen-2-yl)methyl]-1-(2,3,4-trimethoxyphenyl)methanamine](/img/structure/B7678674.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)

![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)

![N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide](/img/structure/B7678721.png)
![4-[(E)-2-(5-bromo-1,3-thiazol-2-yl)ethenyl]thiadiazole](/img/structure/B7678726.png)
![1-(3-Fluoropyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7678729.png)
